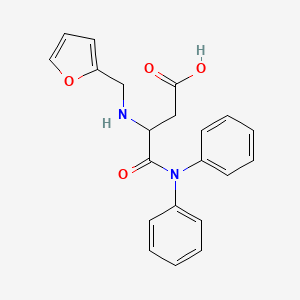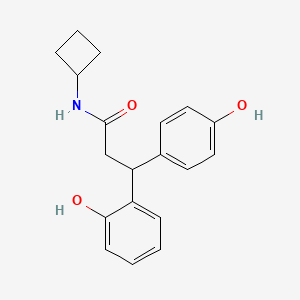![molecular formula C14H16N2O2 B6031298 3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6031298.png)
3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione, also known as MPPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPA is a pyrrolidine derivative that exhibits unique biochemical and physiological properties, making it a promising molecule for developing novel drugs and therapies.
Mécanisme D'action
The exact mechanism of action of 3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione is not fully understood, but it is believed to involve the formation of a complex between the molecule and the metal ion. The complex formation leads to a change in the fluorescence properties of this compound, allowing for the detection and quantification of the metal ion.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and low cytotoxicity, making it a safe molecule for use in biological systems. It has also been found to exhibit antioxidant properties, which may have potential applications in treating oxidative stress-related diseases. Additionally, this compound has been shown to have a high affinity for certain receptors in the brain, suggesting its potential use as a therapeutic agent for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione in lab experiments is its high selectivity and sensitivity towards certain metal ions. This allows for precise detection and quantification of metal ions in biological systems. However, one of the limitations of using this compound is its complex synthesis process, which may limit its widespread use in research.
Orientations Futures
There are several potential future directions for research involving 3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione. One area of focus could be the development of this compound-based fluorescent probes for detecting metal ions in vivo. Another potential direction could be the use of this compound as a therapeutic agent for neurological disorders, such as Parkinson's disease. Additionally, further studies could be conducted to explore the antioxidant properties of this compound and its potential applications in treating oxidative stress-related diseases.
Méthodes De Synthèse
3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione can be synthesized through a multi-step process starting with the reaction of 3,4-dihydro-2H-pyrrole with ethyl acetoacetate. The resulting compound is then subjected to a series of reactions involving reduction, alkylation, and cyclization to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain high yields and purity.
Applications De Recherche Scientifique
3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of focus has been its use as a fluorescent probe for detecting metal ions in biological systems. This compound exhibits high selectivity and sensitivity towards certain metal ions, making it a valuable tool for studying metal ion homeostasis and metabolism in cells and tissues.
Propriétés
IUPAC Name |
3-hydroxy-4-(1-phenylpropan-2-yliminomethyl)-1,2-dihydropyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(7-11-5-3-2-4-6-11)15-8-12-13(17)9-16-14(12)18/h2-6,8,10,17H,7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJXJYKUZKXVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N=CC2=C(CNC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea](/img/structure/B6031232.png)
![2-{[5-[(benzylthio)methyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6031237.png)
![ethyl (1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6031245.png)

![2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile}](/img/structure/B6031256.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6031257.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B6031263.png)
![2-(3-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6031284.png)

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide](/img/structure/B6031311.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6031318.png)
![2-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6031327.png)